molecular formula C17H15NO3 B14619979 Oxamic acid, N-(2-fluorenyl)-, ethyl ester CAS No. 60550-98-3

Oxamic acid, N-(2-fluorenyl)-, ethyl ester

Cat. No.: B14619979
CAS No.: 60550-98-3
M. Wt: 281.30 g/mol
InChI Key: IISVDDAVKLKCLI-UHFFFAOYSA-N
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Description

Oxamic acid, N-(2-fluorenyl)-, ethyl ester is a chemical compound with the molecular formula C17H15NO3. It is derived from oxamic acid and fluorenyl groups, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamic acid, N-(2-fluorenyl)-, ethyl ester typically involves the esterification of oxamic acid with an ethyl group, followed by the introduction of the fluorenyl group. One common method involves the reaction of ethyl oxalyl chloride with 2-aminofluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxamic acid, N-(2-fluorenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted esters.

Scientific Research Applications

Oxamic acid, N-(2-fluorenyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Oxamic acid, N-(2-fluorenyl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can interact with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in cancer research.

    Fluorenone: An oxidized form of fluorene used in organic synthesis.

    Fluorenyl benzoates: Compounds that undergo C-H bond oxidation through proton-coupled electron transfer.

Uniqueness

Oxamic acid, N-(2-fluorenyl)-, ethyl ester is unique due to its combination of the oxamic acid and fluorenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

60550-98-3

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 2-(9H-fluoren-2-ylamino)-2-oxoacetate

InChI

InChI=1S/C17H15NO3/c1-2-21-17(20)16(19)18-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,18,19)

InChI Key

IISVDDAVKLKCLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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